1-[(2Z)-4-methyl-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one
Description
The compound 1-[(2Z)-4-methyl-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a thiazole derivative featuring a partially saturated 2,3-dihydro-1,3-thiazole core. Key structural elements include:
- 4-Methyl group: Enhances steric bulk and modulates electron density.
- 3-[3-(Morpholin-4-yl)propyl] substituent: Introduces polarity via the morpholine ring, improving aqueous solubility.
- 5-Ethanone: A ketone group that may serve as a hydrogen bond acceptor.
Properties
IUPAC Name |
1-[4-methyl-3-(3-morpholin-4-ylpropyl)-2-phenylimino-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-15-18(16(2)23)25-19(20-17-7-4-3-5-8-17)22(15)10-6-9-21-11-13-24-14-12-21/h3-5,7-8H,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADZKQLOBUAROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC=CC=C2)N1CCCN3CCOCC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2Z)-4-methyl-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Phenyl Group Addition: The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(2Z)-4-methyl-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present. Common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2Z)-4-methyl-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-[(2Z)-4-methyl-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The target compound’s 2,3-dihydro-1,3-thiazole core distinguishes it from analogs with fully saturated thiazolidin-4-one (e.g., ) or pyrazolone (e.g., ) cores. Key differences include:
- Electron Density: The phenylimino group in the target compound introduces conjugation, whereas thiazolidinones feature a thioxo (C=S) group, which is more electron-withdrawing .
Substituent Analysis
Table 1: Substituent Comparison
*Predicted logP values estimated via fragment-based methods (e.g., Moriguchi logP).
- Morpholinylpropyl vs. Alkyl Chains : The target’s morpholine moiety enhances solubility compared to isobutyl () or ethoxypropyl () groups, which increase lipophilicity .
- Phenylimino vs. Thioxo: The phenylimino group may facilitate π-π stacking in biological targets, whereas thioxo groups in analogs could act as hydrogen bond acceptors .
Computational and Experimental Insights
Role of Computational Tools
Hypothesized Bioactivity
- Antimicrobial Activity: Thiazolidinones with chloro-methoxyphenyl groups () show efficacy against pathogens; the target’s morpholine group may enhance bioavailability .
- Kinase Inhibition: The phenylimino group could mimic ATP’s adenine ring, a feature seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
